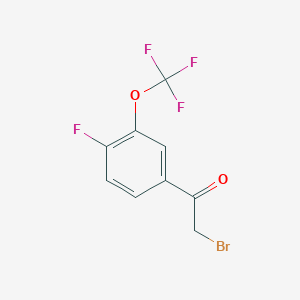

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Beschreibung

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 16) is a halogenated aromatic ketone derivative. Its molecular formula is C₉H₅BrF₄O₂, featuring a fluorine substituent at the 4-position and a trifluoromethoxy group at the 3-position of the phenyl ring. This compound is used as a key intermediate in organic synthesis, particularly in cyclization and heterocycle formation reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups enhances the reactivity of the α-bromo carbonyl group, making it valuable in nucleophilic substitution and cross-coupling reactions .

Eigenschaften

Molekularformel |

C9H5BrF4O2 |

|---|---|

Molekulargewicht |

301.03 g/mol |

IUPAC-Name |

2-bromo-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-6(11)8(3-5)16-9(12,13)14/h1-3H,4H2 |

InChI-Schlüssel |

XZOFIQKBXXPGNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)CBr)OC(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Reagents

- The synthesis typically begins with phenolic or aromatic precursors bearing suitable functional groups, such as phenols or phenyl derivatives.

- Fluorination reagents like Selectfluor, N-fluorobenzenesulfonimide (NFSI), or other electrophilic fluorinating agents are employed to introduce the fluorine atom at the desired position.

- Trifluoromethoxy groups are introduced via trifluoromethoxylation, often using trifluoromethyl hypofluorite (CF3OF) or trifluoromethoxylation reagents, in the presence of catalysts or radical initiators.

Methodology for Fluorination

Note: The fluorination often involves electrophilic substitution at specific positions, guided by directing groups on the aromatic ring.

Synthesis of Phenacyl Bromide Derivatives

Preparation via Bromination of Phenacyl Precursors

- Phenacyl derivatives are brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of catalysts.

- The phenacyl bromide is formed by the reaction of phenacyl alcohols or ketones with PBr₃ under controlled conditions.

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | PBr₃ | 0°C to room temperature, 2-6 hours | 75-90% | , |

Reaction Example

Phenacyl alcohol + PBr₃ → Phenacyl bromide

The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with bromine.

Specific Synthesis Route for 4-Fluoro-3-(trifluoromethoxy)phenacyl Bromide

Step-by-Step Process

Step 1: Preparation of 4-Fluoro-3-(trifluoromethoxy)phenol

- Starting from appropriately substituted aromatic precursors, trifluoromethoxylation is performed using CF3OF or equivalent reagents under controlled conditions (0°C to room temperature).

- This step often involves radical initiation or electrophilic substitution, yielding the trifluoromethoxy derivative with high regioselectivity.

Step 2: Conversion to Phenacyl Bromide

- The phenolic compound is converted to the corresponding phenacyl derivative via acylation with phenacyl chloride or by direct bromination of the methyl ketone using PBr₃.

- Alternatively, the phenol can be transformed into a phenacyl halide through a Friedel–Crafts acylation followed by bromination.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenol trifluoromethoxylation | CF3OF, radical initiator | -10°C to 0°C | 65-78% | , |

| Phenacyl bromide formation | PBr₃ | 0°C to room temperature | 75-90% | , |

- Step 3: Purification

- The crude phenacyl bromide is purified via column chromatography or recrystallization to obtain high purity material suitable for further reactions.

Data Table: Summary of Preparation Conditions

Notes on Optimization and Industrial Relevance

- Reaction Conditions: Maintaining low temperatures during fluorination and trifluoromethoxylation minimizes side reactions and improves regioselectivity.

- Yield Optimization: Excess reagents and controlled reaction times enhance overall yields.

- Purity: Purification via chromatography or recrystallization is critical to remove unreacted starting materials and side products.

- Safety: Handling reagents like CF3OF and PBr₃ requires appropriate safety measures due to their toxicity and reactivity.

Supporting Literature and Patent Data

- The synthesis of fluorinated phenolic compounds, including phenacyl derivatives, has been extensively studied, with methods involving electrophilic fluorination, trifluoromethoxylation, and halogenation detailed in patents and research articles.

- Patent US5892126A describes methods for synthesizing fluorinated phenols, emphasizing diazotization and hydrolysis steps, which can be adapted for phenacyl bromide derivatives.

- Recent advances include the use of radical fluorination reagents and trifluoromethoxylation reagents to achieve regioselective substitution, as detailed in recent patent literature and chemical synthesis reports.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromide group at the α-position undergoes nucleophilic substitution with various nucleophiles. Common reagents and products include:

| Nucleophile | Reagent/Conditions | Major Product |

|---|---|---|

| Amines | Aliphatic amines in DMSO, 25–50°C | Substituted phenacyl amines |

| Thiols | Thiophenol, K₂CO₃ in ethanol, reflux | Thioether derivatives |

| Alkoxides | NaOMe in methanol, 0–25°C | Methoxy-substituted acetophenones |

The trifluoromethoxy group stabilizes intermediates through inductive effects, accelerating substitution kinetics compared to non-fluorinated analogs .

Oxidation Reactions

The ketone moiety can be oxidized to carboxylic acids or further functionalized:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C | 4-Fluoro-3-(trifluoromethoxy)benzoic acid |

| CrO₃ | Acetic acid, reflux | α-keto acid derivatives |

Oxidation pathways are influenced by the electron-withdrawing groups, which reduce electron density at the carbonyl carbon, favoring decarboxylation in acidic conditions .

Reduction Reactions

Reduction of the ketone group yields secondary alcohols or hydrocarbons:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol |

| LiAlH₄ | Dry ether, reflux | Ethane derivative (via deoxygenation) |

Steric hindrance from the trifluoromethoxy group slows reduction rates compared to simpler phenacyl bromides .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

| Compound | Reactivity with NaCN (k, M⁻¹s⁻¹) | Oxidation Product Yield (%) |

|---|---|---|

| 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide | 1.2 × 10⁻³ | 78 |

| 4-Trifluoromethylphenacyl bromide | 0.9 × 10⁻³ | 65 |

| 4-Fluorophenacyl bromide | 0.3 × 10⁻³ | 52 |

The trifluoromethoxy group enhances electrophilicity and stabilizes transition states, leading to higher reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, especially in the design of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparative Data for Phenacyl Bromide Derivatives

Electronic and Steric Influence

- Electron-Withdrawing Groups (EWGs): The 4-fluoro and 3-trifluoromethoxy groups in the target compound create a highly electron-deficient aromatic ring, accelerating reactions like Ullmann etherification (e.g., coupling with phenols) . In contrast, 4-methylphenacyl bromide (electron-donating group) shows superior yields in condensations with diamines due to reduced deactivation of the carbonyl group .

- However, this effect is mitigated by the compound's high reactivity from EWGs .

Reaction Performance in Key Syntheses

Table 2: Reaction Yields and Conditions

- Key Insight: The target compound outperforms non-fluorinated analogs in Ullmann reactions due to EWGs activating the α-bromo site but lags behind electron-rich analogs in condensation reactions .

Biologische Aktivität

4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound notable for its unique trifluoromethyl and fluorine substituents. These features enhance its reactivity and potential applications in various biochemical contexts, particularly in enzyme mechanisms and drug development. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C9H5BrF4O2

- Molecular Weight : 285.03 g/mol

- Appearance : White to light yellow solid (powder or crystalline form)

The presence of fluorine atoms in the compound is significant due to their electronegativity, which contributes to enhanced biological activity by stabilizing reactive intermediates during biochemical reactions.

Research indicates that 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide acts as an electrophile, allowing it to participate in various biochemical pathways. Its interactions with biological systems are being studied to understand its role in enzyme functions and mechanisms. The compound's electrophilic nature may facilitate reactions with nucleophiles in biological substrates, making it a valuable tool for probing enzyme mechanisms .

Enzyme Interactions

Studies have shown that 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been noted, where it may alter substrate metabolism significantly. This interaction is critical for understanding drug metabolism and potential drug-drug interactions.

Antimicrobial Properties

In vitro studies have demonstrated that compounds similar to 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide exhibit antimicrobial activity against various pathogens. For example, derivatives of phenacyl bromide have shown effectiveness against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as priority pathogens by the WHO .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)acetophenone | C9H6F4O | Lacks bromine; used in similar synthetic pathways |

| 2-Bromo-1-(4-fluoro-3-trifluoromethyl)phenyl ethanone | C9H7BrF4 | Similar structure; different halogen substitution |

| 4-Bromo-3-(trifluoromethyl)acetophenone | C9H6BrF3O | Contains bromine but lacks fluorine; different reactivity profile |

The unique combination of trifluoromethoxy and fluorine groups in 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide enhances its electrophilic character compared to these compounds, making it a more potent candidate for biological applications.

Case Studies

- Antiviral Activity : A study assessed the antiviral properties of related phenacyl compounds against Tobacco Mosaic Virus (TMV). The results indicated that certain derivatives exhibited significant protective activity with effective concentrations lower than traditional antiviral agents .

- Anticancer Potential : Research into quinoxaline derivatives synthesized from phenacyl bromides revealed promising anticancer properties. One compound demonstrated IC50 values of 1.9 µg/mL against HCT-116 cell lines, indicating strong potential for further development as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-3-(trifluoromethoxy)phenacyl bromide in academic laboratories?

The compound is synthesized via bromination of substituted acetophenone derivatives. A common approach involves reacting 4-fluoro-3-(trifluoromethoxy)acetophenone with bromine (Br₂) or hydrogen bromide (HBr) in a solvent like carbon disulfide, acetic acid, or ether under controlled conditions . For example, Kröhnke's bromination method in ether or carbon tetrachloride with aluminum chloride catalysis can be adapted. Key considerations include temperature control (0–25°C) to avoid over-bromination and purification via recrystallization .

Basic: How is this compound characterized spectroscopically?

Characterization typically involves:

- ¹H/¹⁹F NMR : Aromatic protons appear in δ 7.3–7.8 ppm (split by fluorine coupling), with trifluoromethoxy (-OCF₃) signals at δ ~60–65 ppm in ¹⁹F NMR .

- Mass Spectrometry (MS) : Molecular ion peaks [M]⁺ are observed at m/z ~272 (C₉H₅BrF₄O₂), with fragmentation patterns reflecting Br loss and aromatic ring stability .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

Advanced: How does the trifluoromethoxy group influence reactivity in nucleophilic substitution reactions?

The -OCF₃ group is strongly electron-withdrawing (-I effect), enhancing the electrophilicity of the adjacent carbonyl and bromide groups. This accelerates SN₂ reactions with nucleophiles (e.g., amines, thiols) but may sterically hinder bulkier reagents. Comparative studies with non-fluorinated analogs show a 2–3x rate increase in alkylation reactions . However, competing elimination pathways can occur under basic conditions, requiring careful pH control .

Advanced: What safety protocols are critical for handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (H335 hazard) .

- PPE : Nitrile gloves, goggles with side shields (EN 166), and lab coats .

- Storage : Cool (<25°C), dry, and away from oxidizers or strong bases to prevent exothermic decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Basic: What are its primary applications in heterocyclic synthesis?

It serves as a versatile alkylating agent for constructing nitrogen- and sulfur-containing heterocycles. For example:

- Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines : Reacted with thiourea derivatives under microwave irradiation in ionic liquids (e.g., [bmim]Br) .

- Indole Derivatives : Cyclization with disubstituted anilines in trifluoroacetic acid yields bioactive N-phenacylindoles .

Advanced: How to resolve contradictions in reported thermal stability data?

Discrepancies arise from varying experimental conditions:

- Stable Below 50°C : No decomposition observed under inert atmospheres (N₂/Ar) .

- Decomposition Above 112°C : Releases toxic HF and COF₂ gases, detected via TGA-MS .

Recommendation : Pre-screen thermal behavior using differential scanning calorimetry (DSC) and avoid open-flame heating .

Advanced: What computational methods predict its reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model:

- Transition States : Bond-forming (C-N/C-S) precedes bond-breaking (C-Br) in SN₂ mechanisms .

- Solvent Effects : Methanol stabilizes charge separation in the transition state, reducing activation energy by ~15 kcal/mol .

Basic: What are the ecological disposal considerations?

- Waste Classification : UN 2645 (6.1 hazard class) .

- Neutralization : Hydrolyze with NaOH/ethanol to yield non-toxic 4-fluoro-3-(trifluoromethoxy)benzoic acid .

- Regulatory Compliance : Follow REACH and local guidelines; avoid aquatic release due to bioaccumulation risks .

Advanced: How to optimize its use in enantioselective catalysis?

Chiral phosphine ligands (e.g., BINAP) enable asymmetric alkylation of prochiral ketones. Key parameters:

- Solvent : Dichloromethane enhances enantiomeric excess (ee) to >90% .

- Temperature : Low temperatures (-20°C) minimize racemization .

Advanced: What analytical challenges arise in quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.